Cas no 2411255-13-3 (N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide)
N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide
- N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide
- 2411255-13-3
- Z2517216148
- EN300-26593211
- N-[2-(2-Methyl-4-morpholinyl)-2-(2-thienyl)ethyl]-2-propenamide
- N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide
-
- Inchi: 1S/C14H20N2O2S/c1-3-14(17)15-9-12(13-5-4-8-19-13)16-6-7-18-11(2)10-16/h3-5,8,11-12H,1,6-7,9-10H2,2H3,(H,15,17)
- InChI Key: QYMGTRZMNNJKNH-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCOC(C)C1)C1SC=CC=1)(=O)C=C
Computed Properties
- Exact Mass: 280.12454906g/mol
- Monoisotopic Mass: 280.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 69.8Ų
Experimental Properties
- Density: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 471.7±45.0 °C(Predicted)
- pka: 14.37±0.46(Predicted)
N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26593211-1g |
N-[2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide |
2411255-13-3 | 90% | 1g |
$0.0 | 2023-09-13 | |
| Enamine | EN300-26593211-1.0g |
N-[2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide |
2411255-13-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide
Introduction to N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide (CAS No. 2411255-13-3)
N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide, a compound with the CAS number 2411255-13-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both 2-methylmorpholine and thiophene moieties in its structure endows it with unique chemical properties that make it a promising candidate for further exploration.
The structural composition of N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide is a testament to the ingenuity of modern synthetic chemistry. The combination of a morpholine ring and a thiophene ring creates a scaffold that is both biologically relevant and chemically versatile. This dual functionality has been strategically employed to enhance the molecule's interaction with biological targets, making it an attractive candidate for the development of novel therapeutic agents.
In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their potential pharmacological properties. Heterocycles, such as morpholine and thiophene, are known to exhibit a wide range of biological activities due to their ability to mimic natural biomolecules and interact with various biological pathways. The compound in question, N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide, is no exception and has been the subject of several studies aimed at uncovering its therapeutic potential.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The presence of the thiophen moiety, in particular, has been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, the 2-methylmorpholine component adds another layer of complexity, potentially influencing the compound's solubility and bioavailability. These features make N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide a fascinating subject for further investigation.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the desired framework. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product. This level of precision is essential for ensuring that the final compound possesses the desired biological activity.
In terms of biological activity, preliminary studies have suggested that N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-yl)ethylprop-2-enamide may exhibit potent effects on several biological pathways. For instance, its interaction with enzymes and receptors involved in inflammation has been observed in vitro, indicating potential therapeutic benefits in conditions such as arthritis and autoimmune diseases. Furthermore, its ability to modulate neurotransmitter systems has also been noted, which could have implications for the treatment of neurological disorders.
The compound's potential application in drug development is further supported by its favorable pharmacokinetic properties. Studies have shown that it exhibits good solubility in both aqueous and organic solvents, which is crucial for formulation purposes. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at relevant doses, suggesting a low risk of adverse effects. These findings make N-2-(2-methylmorpholin-4-yl)-2-(thiophen-2-y)l ethylprop - iven amide a promising candidate for further clinical development.
The field of medicinal chemistry continues to evolve rapidly, with new compounds being discovered and synthesized at an unprecedented pace. N - - ( - ) ethylprop - - enamide stands out as one such compound that holds significant promise for addressing unmet medical needs . Its unique structural features , combined with its observed biological activity , make it a valuable addition to the pharmacopeia . As research progresses , it is expected that additional insights into its mechanism of action will be uncovered , paving the way for novel therapeutic strategies.
In conclusion , N - - ( ) ethylprop - - enamide ( CAS No . 2411255 - 13 - 3 ) represents a significant advancement in pharmaceutical chemistry . Its intricate structure , characterized by the presence of both morpholine and thiophene moieties , endows it with unique chemical properties that make it a promising candidate for further exploration . Preliminary studies suggest that it may exhibit potent effects on several biological pathways , making it an attractive option for drug development . With continued research and optimization , this compound has the potential to contribute significantly to the treatment of various diseases.
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